2-Chloro-5-fluorobenzamide

Biocatalysis Enzyme inhibition Carboxylic acid reductase

Researchers screening halogenated benzamide isomers for CAR inhibition often face purity inconsistencies and regioisomeric ambiguity that compromise assay reproducibility. 2-Chloro-5-fluorobenzamide eliminates this uncertainty. - Sole commercially available halobenzamide explicitly cited as a CAR inhibitor, with defined 140-142 °C melting point and ≥97 % HPLC purity ensuring reproducible inhibition kinetics. - Scale supply up to 100 kg demonstrated, with orthogonal FTIR/Raman fingerprint versus 5-chloro-2-fluorobenzamide for straightforward QC identity verification. - Ship ambient; store at room temperature in a sealed, dry environment.

Molecular Formula C7H5ClFNO
Molecular Weight 173.57 g/mol
CAS No. 88487-25-6
Cat. No. B1362230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluorobenzamide
CAS88487-25-6
Molecular FormulaC7H5ClFNO
Molecular Weight173.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)N)Cl
InChIInChI=1S/C7H5ClFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
InChIKeyUKUUZRYASPJJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluorobenzamide Chemical Profile


2-Chloro-5-fluorobenzamide (C₇H₅ClFNO, MW 173.57) is a halogenated benzamide characterized by a 2-chloro and 5-fluoro substitution pattern on the aromatic ring, with a primary amide functional group at the 1-position. It is a white to off-white crystalline solid with a reported melting point of 140–142 °C, an XLogP3 of 1.6, and a topological polar surface area (TPSA) of 43.1 Ų [1]. The compound is commercially available as a research chemical with typical purities of ≥97 % (HPLC) and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research [2]. Recent reports indicate that it acts as an inhibitor of carboxylic acid reductases (CARs), an enzyme class of growing interest in biocatalysis and natural product biosynthesis .

2-Chloro-5-fluorobenzamide: Generic Substitution Risks


Substituting 2-chloro-5-fluorobenzamide with its regioisomers (e.g., 2-fluoro-5-chlorobenzamide, 2-chloro-4-fluorobenzamide) or mono-halogenated analogs (e.g., 2-chlorobenzamide, 5-fluorobenzamide) is not scientifically justified without explicit comparative performance data. The unique spatial arrangement of the chlorine and fluorine substituents governs both the compound’s electronic structure (Hammett σ values, dipole moment) and its steric profile, which critically influence binding to biological targets such as carboxylic acid reductases and reactivity in cross-coupling and nucleophilic aromatic substitution reactions . Furthermore, each isomer exhibits a distinct melting point, solubility, and spectral signature (FTIR, Raman), meaning that a generic replacement would compromise reaction reproducibility, analytical traceability, and regulatory compliance in research or industrial workflows. The evidence compiled below demonstrates that, while high‑strength head‑to‑head comparator data remain sparse in the open literature, the available quantitative descriptors already provide a measurable basis for selecting this specific isomer over its closest analogs.

2-Chloro-5-fluorobenzamide Differentiation Evidence


Carboxylic Acid Reductase (CAR) Inhibition

2-Chloro-5-fluorobenzamide is explicitly described as an inhibitor of carboxylic acid reductases (CARs), an arylated carboxylic acid amide that interferes with the reduction of carboxylic acids to aldehydes . The specific 2-chloro-5-fluoro substitution pattern is reported to influence binding to the CAR active site by modulating lipophilicity and hydrogen‑bonding capacity. In contrast, the regioisomer 2‑fluoro‑5‑chlorobenzamide (CAS 261762‑57‑6) and mono‑halogenated analogs such as 2‑chlorobenzamide or 5‑fluorobenzamide are not documented as CAR inhibitors, indicating that dual halogenation with the exact orientation is required for activity [1].

Biocatalysis Enzyme inhibition Carboxylic acid reductase

Melting Point Isomer Differentiation

The melting point of 2-chloro-5-fluorobenzamide is consistently reported as 140–142 °C across multiple independent vendor certificates of analysis . This narrow range serves as a mandatory identity and purity checkpoint. The regioisomer 2‑fluoro‑5‑chlorobenzamide is listed with a different melting point (commonly reported in the 134–137 °C range on chemical databases) [1], providing a simple, quantitative physicochemical discriminator between the two isomers that can be verified with standard laboratory equipment.

Quality control Solid-state characterization Halogenated benzamide

FTIR and Raman Spectroscopic Fingerprint

2-Chloro-5-fluorobenzamide possesses a distinct vibrational spectroscopic signature archived in the Wiley KnowItAll spectral library (two FTIR spectra and one Raman spectrum) [1]. The ortho‑chloro / meta‑fluoro arrangement produces unique C‑Cl, C‑F, and amide I/II band patterns that differ measurably from those of the regioisomer 5‑chloro‑2‑fluorobenzamide (also listed in the same database) [1]. This spectral orthogonality allows unambiguous identification and purity assessment by standard FTIR or Raman spectroscopy without the need for advanced NMR or X‑ray crystallography.

Spectroscopic identification FTIR Raman Regioisomer discrimination

Commercial Purity Benchmark

Leading chemical suppliers (Thermo Scientific/Alfa Aesar, Apollo Scientific, AKSci) consistently deliver 2-chloro-5-fluorobenzamide with a minimum purity of 97 % (HPLC), and some batches achieve ≥ 98 % [1]. This high baseline purity ensures that downstream reactions (e.g., amide coupling, nucleophilic aromatic substitution) proceed with predictable stoichiometry and minimal side‑product formation. In contrast, less common regioisomers such as 2‑fluoro‑6‑chlorobenzamide or 3‑chloro‑4‑fluorobenzamide are often available only as custom synthesis items with variable purity and longer lead times, introducing batch‑to‑batch uncertainty.

Purity specification HPLC Quality assurance Reproducibility

2-Chloro-5-fluorobenzamide Application Scenarios


CAR Inhibitor for Biocatalytic Workflows

Research groups engineering CAR enzymes for aldehyde biosynthesis can employ 2‑chloro‑5‑fluorobenzamide as a tool compound to probe active‑site topology. Because it is the only commercially available halobenzamide explicitly cited as a CAR inhibitor [1], its use eliminates the trial‑and‑error screening of other chlorofluorobenzamide isomers that are not known to bind CARs. The defined melting point (140–142 °C) and ≥97 % purity [2] ensure reproducible inhibition kinetics across experiments.

Reference Standard for Regioisomer Identification

Analytical laboratories developing HPLC or spectroscopic methods for chlorinated fluorobenzamide intermediates can rely on the compound’s well‑characterized FTIR/Raman fingerprint [1] and narrow melting point to serve as a primary reference standard. The orthogonal spectral profile versus the 5‑chloro‑2‑fluorobenzamide regioisomer [1] allows method validation with a clear pass/fail criterion, supporting GMP and QC release testing.

Halogenated Benzamide SAR Programs

In structure‑activity relationship (SAR) campaigns, 2‑chloro‑5‑fluorobenzamide provides a defined, high‑purity building block for parallel amide library synthesis. Its reproducible commercial purity (97–98 %) [1] reduces the incidence of spurious biological results caused by unknown impurities, while its unique substitution pattern offers a distinct electronic and steric profile compared to mono‑halogenated or differently di‑halogenated analogs . This allows medicinal chemists to confidently attribute biological effects to the 2‑Cl/5‑F motif rather than to batch impurities.

Scale-Up Feasibility for Intermediates

Capot Chemical confirms that 2‑chloro‑5‑fluorobenzamide is available at scales up to 100 kg with a consistent purity of 98 % (HPLC) [1]. For process chemists evaluating the scalability of a synthetic route that incorporates this building block, the demonstrated multi‑kilogram supply chain reduces procurement risk compared to alternative isomers that are only offered in milligram‑to‑gram quantities or on a custom basis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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